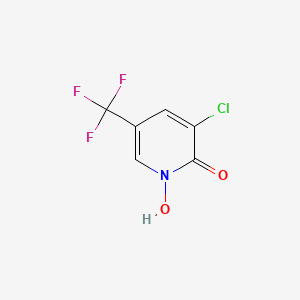
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3ClF3NO2 . It has a molecular weight of 213.54 . The CAS number for this compound is 1823183-80-7 .
Molecular Structure Analysis
The molecular structure of this compound comprises of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Geometrical Structure and Potentiometric Studies
The geometrical structures and potentiometric studies of derivatives of this compound, including stability constants with various metals, were investigated. This research is significant for understanding the chemical behavior of the compound in different environments (Shoair, El-Shobaky, & Azab, 2015).
Antimicrobial Activities and DNA Interaction
A study on 2-chloro-6-(trifluoromethyl)pyridine, a related compound, focused on its antimicrobial activities and interaction with DNA. This research holds potential for the development of new antimicrobial agents (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Another research effort involved the synthesis of Pyrazolo[1,5‐a]Pyridines using 2-Chloro-5-(trifluoromethyl)pyridine, which is vital for creating heterocycles used in various chemical applications (Greszler & Stevens, 2009).
Fungicide Application
The compound was studied as a part of the fungicide fluazinam, demonstrating its use in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Structural Study
A synthesis and structural study of pyrazole derivatives of the compound provided insights into molecular structures, crucial for understanding its chemical properties (Shen, Huang, Diao, & Lei, 2012).
Synthesis and Characterization
The synthesis, characterization, and reactivity study of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, was conducted, highlighting its potential for developing new heterocyclic-based molecules (Murthy et al., 2017).
Chromeno[2,3-b]pyridines Study
Research on 5H-Chromeno[2,3-b]pyridines, including synthesis and ADME properties assessment, was carried out, indicating the compound's significance in industrial, biological, and medicinal fields (Ryzhkova et al., 2023).
Review on Synthesis for Pesticides
A review paper discussed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative for pesticide synthesis, underlining its agricultural importance (Lu Xin-xin, 2006).
Safety and Hazards
According to the safety data sheet, this compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water and seek medical attention without delay . If skin or hair contact occurs, flush skin and hair with running water and seek medical attention in event of irritation . If fumes, aerosols or combustion products are inhaled, remove from the contaminated area . In case of ingestion, immediately give a glass of water .
Propriétés
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(6(8,9)10)2-11(13)5(4)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSWROOOAWWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)
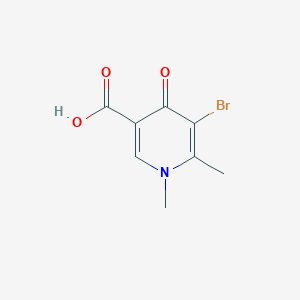
![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)

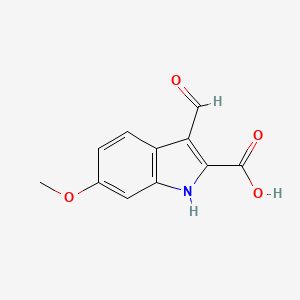
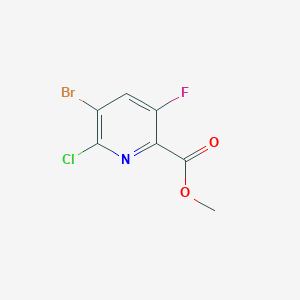
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
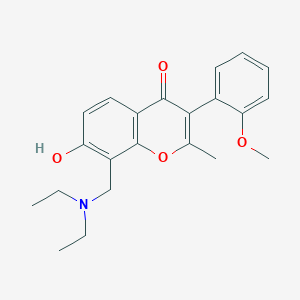
![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)